

Lanthanum Carbide: Pioneering Applications in Advanced Nuclear Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum carbide*

Cat. No.: *B083422*

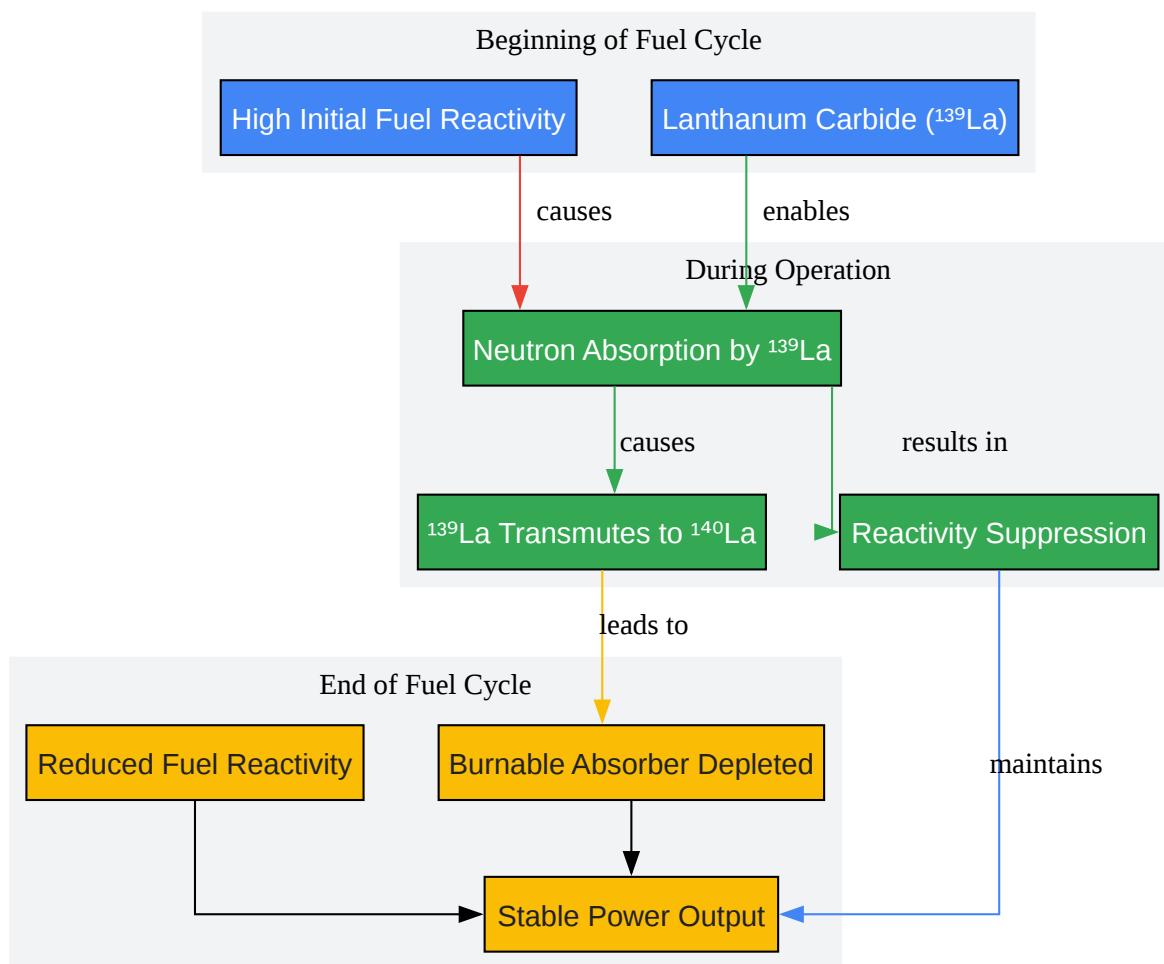
[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lanthanum carbide (LaC_2), a refractory ceramic, is emerging as a material of interest in the field of nuclear engineering. Its unique combination of a high melting point, metallic conductivity, and the neutronic properties of lanthanum suggests potential applications in advanced nuclear reactor designs. This document outlines the prospective uses of **lanthanum carbide** as a burnable absorber and a stable fuel matrix constituent, providing detailed experimental protocols for its synthesis, characterization, and evaluation in simulated nuclear environments. While extensive in-reactor testing data for **lanthanum carbide** is not widely available, this note serves as a foundational guide for researchers exploring its viability in next-generation nuclear systems.


Potential Applications in Nuclear Materials

Burnable Absorber for Reactivity Control

Burnable absorbers are materials with high neutron absorption cross-sections that are incorporated into nuclear fuel or core components to control excess reactivity at the beginning of a fuel cycle. As the fuel is consumed, the burnable absorber is also depleted, ideally maintaining a stable reactivity profile over the life of the core.

Lanthanum, specifically the isotope ^{139}La , possesses a moderate thermal neutron absorption cross-section. When incorporated as **lanthanum carbide**, it offers the potential for a high-temperature-stable burnable absorber. This is particularly relevant for advanced reactor designs that operate at higher temperatures than conventional light-water reactors.

Logical Relationship: **Lanthanum Carbide** as a Burnable Absorber

[Click to download full resolution via product page](#)

Caption: Workflow of **Lanthanum Carbide** as a Burnable Absorber.

Inert Matrix for Fuel and Waste Forms

Carbide fuels, such as uranium carbide (UC) and mixed carbides, are being investigated for advanced reactors due to their high thermal conductivity and fuel density.^[1] **Lanthanum carbide** could serve as an inert matrix component in such fuels. Its high melting point and chemical stability at elevated temperatures make it a candidate for dispersing fissile or fertile materials.

Furthermore, as a stable ceramic, **lanthanum carbide** could be a suitable matrix for the immobilization of certain fission products, particularly other lanthanides which are common byproducts of fission and can degrade fuel performance.

Quantitative Data

The following tables summarize key properties of lanthanum and **lanthanum carbide** relevant to their potential nuclear applications.

Table 1: Physical and Neutronic Properties of Lanthanum

Property	Value
Natural Abundance of ^{139}La	99.91%
Thermal Neutron Absorption Cross-section (^{139}La)	~9 barns
S-wave neutron strength function (S_0) for La	$0.46 (+0.08 / -0.03) \times 10^{-4}$ ^[2]
Melting Point	920 °C
Boiling Point	3464 °C
Density	6.15 g/cm ³

Table 2: Properties of Lanthanum Dicarbide (LaC_2)^[3]

Property	Value
Molar Mass	162.93 g/mol
Appearance	Tetragonal crystals
Density	5.29 g/cm ³
Melting Point	2360 °C[3]
Crystal Structure	Tetragonal

Experimental Protocols

Synthesis of Lanthanum Carbide (LaC₂) Powder

This protocol describes the carbothermic reduction of lanthanum oxide to produce **lanthanum carbide** powder.[4]

Materials:

- Lanthanum (III) oxide (La₂O₃) powder, 99.9% purity
- Graphite powder, high purity
- Inert gas (Argon)
- Tube furnace with graphite heating elements
- Ball mill
- Planetary ball mill (optional)
- Sieves

Procedure:

- Stoichiometric Calculation: Calculate the required masses of La₂O₃ and graphite for the reaction: La₂O₃ + 7C → 2LaC₂ + 3CO

- Milling: Mix the calculated amounts of La_2O_3 and graphite powders in a ball mill for 24 hours to ensure homogeneous mixing.
- Pelletizing (Optional): Press the mixed powder into green pellets to improve handling and reaction efficiency.
- Carbothermic Reduction:
 - Place the mixed powder or pellets in a graphite crucible.
 - Load the crucible into a tube furnace.
 - Purge the furnace with high-purity argon for at least 1 hour to remove oxygen.
 - Heat the furnace to a reaction temperature of 1850 °C at a rate of 10 °C/min.
 - Hold at 1850 °C for 2 hours.
 - Cool down to room temperature under argon flow.
- Characterization:
 - Perform X-ray diffraction (XRD) to confirm the formation of LaC_2 and identify any residual reactants or byproducts.
 - Use scanning electron microscopy (SEM) to analyze the morphology and particle size of the synthesized powder.

Experimental Workflow: Synthesis of Lanthanum Carbide

[Click to download full resolution via product page](#)

Caption: Process flow for the synthesis of **lanthanum carbide** powder.

Fabrication of Lanthanum Carbide Pellets for Testing

This protocol outlines the fabrication of dense LaC_2 pellets for subsequent property measurements and irradiation testing.

Materials:

- Synthesized LaC_2 powder
- Sintering aid (e.g., 0.5 wt% Ni powder, optional)
- Hydraulic press
- Sintering furnace (e.g., hot press or spark plasma sintering system)
- Inert atmosphere (Argon or vacuum)

Procedure:

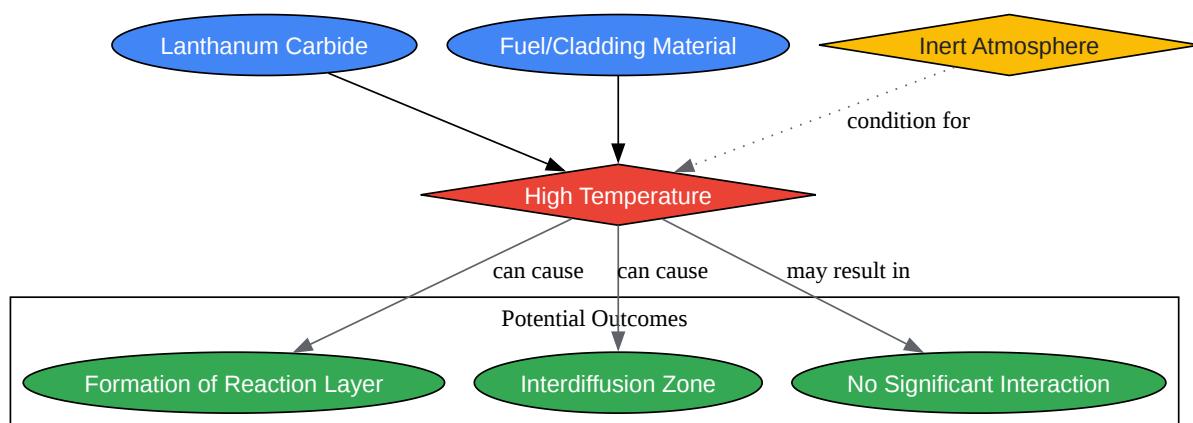
- Powder Preparation: If using a sintering aid, blend the LaC_2 powder with the aid in a planetary ball mill for 2 hours.
- Pressing: Uniaxially press the powder in a steel or tungsten carbide die at approximately 200 MPa to form green pellets.
- Sintering:
 - Hot Pressing: Place the green pellet in a graphite die, apply a pressure of 30-50 MPa, and heat to 1600-1800 °C in an inert atmosphere. Hold for 1-2 hours.
 - Spark Plasma Sintering (SPS): Place the green pellet in a graphite die and heat to 1500-1700 °C under a pressure of 50-80 MPa with a heating rate of 100 °C/min. Hold for 5-10 minutes.
- Characterization:
 - Measure the density of the sintered pellets using the Archimedes method.

- Analyze the microstructure of polished cross-sections using SEM.
- Determine the phase purity using XRD.

Protocol for Out-of-Pile Compatibility Testing

This protocol is for evaluating the chemical compatibility of LaC₂ with nuclear fuel and cladding materials at high temperatures.

Materials:


- Sintered LaC₂ pellets
- Pellets of nuclear fuel surrogate (e.g., CeO₂ for PuO₂, ThO₂ for UO₂) or cladding material (e.g., SiC, Zr alloys).
- High-temperature furnace with controlled atmosphere.
- Inert gas (Argon).

Procedure:

- Sample Preparation: Create diffusion couples by placing a polished surface of a LaC₂ pellet in direct contact with a polished surface of the material to be tested.
- Annealing:
 - Place the diffusion couple in the furnace.
 - Heat to the desired test temperature (e.g., 1200-1600 °C) in a high-purity argon atmosphere.
 - Hold at temperature for a specified duration (e.g., 100-1000 hours).
- Analysis:
 - After cooling, section the diffusion couple perpendicularly to the interface.

- Analyze the cross-section using SEM with energy-dispersive X-ray spectroscopy (EDS) to map the elemental distribution across the interface and identify any reaction layers or interdiffusion zones.
- Use XRD on the interface region if possible to identify new phases formed.

Signaling Pathway: High-Temperature Material Interaction

[Click to download full resolution via product page](#)

Caption: Potential interactions of LaC_2 with other nuclear materials.

Conclusion

Lanthanum carbide presents intriguing possibilities for application in advanced nuclear materials, primarily as a high-temperature burnable absorber and a stable matrix for fuels. The protocols detailed in this document provide a framework for the synthesis, fabrication, and initial evaluation of LaC_2 for these purposes. Further research, particularly in-pile irradiation testing, is necessary to fully validate its performance and viability in a nuclear reactor environment. The data and methodologies presented here are intended to facilitate and guide these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beyondnerva.wordpress.com [beyondnerva.wordpress.com]
- 2. Total neutron cross sections of lanthanum and praseodymium in the energy range from 20 to 240 keV [inis.iaea.org]
- 3. Lanthanum carbide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lanthanum Carbide: Pioneering Applications in Advanced Nuclear Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083422#lanthanum-carbide-applications-in-nuclear-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com